6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate
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Overview
Description
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate is a fluorogenic, amine labeling dye that is not fluorescent itself but covalently reacts with secondary amines to form a fluorescently labeled product . It has a fluorescence excitation wavelength of 250 nm (UV-C) and an emission wavelength of 395 nm (deep violet, near UV) .
Preparation Methods
The synthesis of 6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate involves the reaction of 6-aminoquinoline with N-hydroxysuccinimide and a carbamoylating agent . The reaction conditions typically include the use of an organic solvent such as dimethylformamide (DMF) and a base like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate primarily undergoes substitution reactions where it reacts with secondary amines to form fluorescently labeled products . Common reagents used in these reactions include secondary amines and organic solvents like DMF . The major product formed from these reactions is the fluorescently labeled amine derivative .
Scientific Research Applications
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate is widely used in scientific research for the derivatization of amino acids . It enhances UV detection of amino acids and provides a fluorescent derivative for further enhanced detection . This compound is used in high-performance liquid chromatography (HPLC) for the analysis of hydrolysate amino acids . It is also used in mass spectrometry (MS) detection, where it increases the amino acid masses and produces positively charged species, facilitating their detection .
Mechanism of Action
The mechanism of action of 6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate involves the covalent reaction with secondary amines to form a fluorescently labeled product . The aminoquinolyl group acts as a fluorophore, allowing for sensitive detection through fluorescence . This reaction increases the mass of the amino acids and produces positively charged species, which are easily detected in mass spectrometry .
Comparison with Similar Compounds
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate is similar to other fluorogenic reagents like fluorescamine and 3-(2-furoyl)quinoline-2-carboxaldehyde . it is unique in its ability to form stable, fluorescently labeled products with secondary amines . This compound provides enhanced UV and fluorescence detection compared to other similar compounds .
Properties
Molecular Formula |
C14H12N4O5 |
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Molecular Weight |
316.27 g/mol |
IUPAC Name |
(6-aminoquinolin-2-yl) N-(2,5-dioxopyrrolidin-1-yl)-N-hydroxycarbamate |
InChI |
InChI=1S/C14H12N4O5/c15-9-2-3-10-8(7-9)1-4-11(16-10)23-14(21)18(22)17-12(19)5-6-13(17)20/h1-4,7,22H,5-6,15H2 |
InChI Key |
MEYZIGGCNFHINA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)N(C(=O)OC2=NC3=C(C=C2)C=C(C=C3)N)O |
Origin of Product |
United States |
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